1-Azetidin-1-yl-2-piperazin-1-yl-ethanone; hydrochloride
Overview
Description
“1-Azetidin-1-yl-2-piperazin-1-yl-ethanone; hydrochloride” is a heterocyclic organic compound . It has a molecular weight of 219.71 and a molecular formula of C9H18ClN3O . The IUPAC name for this compound is 1-(azetidin-1-yl)-2-piperazin-1-ylethanone;hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: C1CN(C1)C(=O)CN2CCNCC2.Cl . This compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Physical and Chemical Properties Analysis
The exact mass of “this compound” is 219.11400 . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.Scientific Research Applications
Anticancer Applications
- Piperazine clubbed with 2-azetidinone derivatives have shown to suppress proliferation, migration, and induce apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway (Khanam et al., 2018).
- Azole-containing Piperazine Derivatives have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities, exhibiting significant antimicrobial efficacy and potential as anticancer agents (Gan et al., 2010).
Antibacterial and Antifungal Activities
- 7-Azetidinylquinolones as antibacterial agents show outstandingly broad-spectrum activity, especially against Gram-positive organisms, suggesting their further development (Frigola et al., 1993).
- Novel Sulphonamides have been synthesized and evaluated for their antibacterial efficacy, demonstrating potential against various bacterial strains (Patel & Mistry, 2004).
Drug Discovery and Synthesis
- 3-((Hetera)cyclobutyl)azetidines have been designed and synthesized as advanced building blocks for drug discovery, offering larger size and increased conformational flexibility compared to traditional heterocycles (Feskov et al., 2019).
- Chalcones containing piperazine or 2,5-dichlorothiophene moiety have been synthesized and evaluated for antimicrobial activity, with some derivatives showing potent activity against Gram-positive bacteria and Candida albicans (Tomar et al., 2007).
Properties
IUPAC Name |
1-(azetidin-1-yl)-2-piperazin-1-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.ClH/c13-9(12-4-1-5-12)8-11-6-2-10-3-7-11;/h10H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMOFYALSAFMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CN2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670682 | |
Record name | 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162262-36-3 | |
Record name | 1-(Azetidin-1-yl)-2-(piperazin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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